Methyl 5-(tert-butyl)isoxazole-3-carboxylate
Description
Historical Context of Isoxazole Chemistry
Isoxazole chemistry traces its origins to Ludwig Claisen’s 1888 synthesis of 3-methyl-5-phenylisoxazole, marking the first systematic exploration of this heterocyclic system. The foundational work expanded in 1903 when Claisen demonstrated isoxazole formation via oxime cyclization of propargylaldehyde derivatives. By the mid-20th century, Quilico and Speroni’s studies on nitrile oxide cycloadditions established modern synthetic paradigms, while 21st-century advancements enabled regioselective functionalization critical for compounds like methyl 5-(tert-butyl)isoxazole-3-carboxylate.
Key milestones:
Position in Heterocyclic Chemistry Classification
As a 1,2-azole, this compound belongs to a distinct subclass of heterocycles characterized by:
| Property | Isoxazole | Comparative Heterocycles |
|---|---|---|
| Aromaticity | 6π-electron system | Oxazole (similar) |
| Dipole Moment | 2.67 D | Pyrazole (1.60 D) |
| Bioactive Prevalence | 18% of FDA-approved drugs | Thiazole (22%) |
The tert-butyl group at position 5 and ester at position 3 create unique steric/electronic effects:
Nomenclature and Systematic Identification
Table 1: Identification Parameters
X-ray crystallography confirms planar isoxazole ring geometry (O1-N1-C3-C4 dihedral = 2.3°), while IR spectra show characteristic bands:
Overview of Current Research Status
Table 2: Recent Advances (2020–2025)
Emerging applications include:
Properties
IUPAC Name |
methyl 5-tert-butyl-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-9(2,3)7-5-6(10-13-7)8(11)12-4/h5H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQDWJFBDDMURCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80403434 | |
| Record name | Methyl 5-tert-butyl-1,2-oxazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80403434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
517870-22-3 | |
| Record name | Methyl 5-(1,1-dimethylethyl)-3-isoxazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=517870-22-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-tert-butyl-1,2-oxazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80403434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-(tert-butyl)isoxazole-3-carboxylate can be synthesized through several methods. One common approach involves the cyclization of α-acetylenic γ-hydroxyaldehydes with hydroxylamine hydrochloride in methanolic conditions. The reaction typically requires refluxing for 2-3 hours to yield the desired isoxazole derivative .
Another method involves the reaction of intermediate compounds with alkynes in the presence of catalysts such as 18-crown-6, potassium carbonate, and 4-toluenesulfonyl chloride at elevated temperatures (around 80°C) for 8-10 hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Ester Hydrolysis
The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive derivatives.
*The acidic route is less commonly reported but feasible under optimized conditions.
Nucleophilic Substitution at the Isoxazole Ring
The electron-deficient nature of the isoxazole ring allows regioselective substitutions, particularly at position 4 when activated.
*Bromination requires prior activation; yields depend on steric effects from the tert-butyl group.
Reduction of the Ester Group
The ester moiety can be reduced to primary alcohols or converted to amides.
| Reaction | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| LiAlH₄ reduction | LiAlH₄ (THF, reflux) | (5-(tert-butyl)isoxazol-3-yl)methanol | 55% | |
| Aminolysis | NH₃ (MeOH, RT) | 5-(tert-butyl)isoxazole-3-carboxamide | 78% |
Ring-Opening and Rearrangement
Under catalytic conditions, the isoxazole ring undergoes transformations to generate fused heterocycles.
| Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| FeCl₂/NiCl₂ catalysis | Pentane-2,4-dione (80 °C) | Pyrrole-2-carboxylate derivatives | 72–87% |
Example: Reaction with ethyl 1,3-diphenylpropan-1,3-dione yields 4-benzoyl-3-(4-methoxyphenyl)-5-phenyl-1H-pyrrole-2-carboxylate .
Condensation Reactions
The ester participates in condensations to form hydrazides or heterocyclic scaffolds.
| Reaction | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Hydrazide formation | Hydrazine (EtOH, reflux) | 5-(tert-butyl)isoxazole-3-carbohydrazide | 90% |
Scientific Research Applications
Methyl 5-(tert-butyl)isoxazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of methyl 5-(tert-butyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The isoxazole ring structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to effects such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Insights :
- Ethyl 5-(tert-butyl)isoxazole-3-carboxylate (similarity: 0.90) shares the tert-butyl group but differs in the ester moiety (ethyl vs. methyl). The ethyl variant exhibits slightly higher lipophilicity (logP ≈ 2.8 vs. 2.5 for methyl), impacting membrane permeability .
- This compound shows lower thermal stability (decomposition at 120°C vs. 150°C for the tert-butyl derivative) .
- 5-(tert-Butyl)isoxazole-3-carboxylic acid (similarity: 0.91) lacks the methyl ester, enhancing hydrogen-bonding capacity. It is a common hydrolysis product of methyl/ethyl esters during prodrug synthesis .
Comparison with Analogues :
Hydrolysis Kinetics
- Methyl 5-(tert-butyl)isoxazole-3-carboxylate undergoes alkaline hydrolysis to 5-(tert-butyl)isoxazole-3-carboxylic acid (11j) with a rate constant of 0.15 h⁻¹ (pH 12, 60°C).
- Ethyl 5-(tert-butyl)isoxazole-3-carboxylate hydrolyzes 20% faster under identical conditions due to the ethyl group’s electron-donating effect .
Enzyme Inhibition
- This compound exhibits moderate MBP inhibition (IC₅₀ = 12 μM), attributed to the tert-butyl group’s hydrophobic interactions with the enzyme’s active site .
- Ethyl 5-(tert-butyl)isoxazole-3-carboxylate shows slightly higher potency (IC₅₀ = 9 μM) due to improved lipid solubility .
- Methyl 5-phenylisoxazole-3-carboxylate is less active (IC₅₀ = 25 μM), as the planar phenyl group reduces steric complementarity .
Metabolic Stability
- The tert-butyl group in this compound enhances metabolic stability (t₁/₂ = 4.2 h in human liver microsomes) compared to the furan-2-yl analogue (t₁/₂ = 1.8 h) .
Physicochemical Properties
| Property | This compound | Ethyl 5-(tert-butyl)isoxazole-3-carboxylate | Methyl 5-phenylisoxazole-3-carboxylate |
|---|---|---|---|
| LogP | 2.5 | 2.8 | 2.1 |
| Water Solubility (mg/mL) | 0.3 | 0.2 | 0.5 |
| Melting Point (°C) | 150–152 | 138–140 | 120–122 |
| λmax (nm) | 260 | 260 | 275 |
Biological Activity
Methyl 5-(tert-butyl)isoxazole-3-carboxylate is a compound belonging to the isoxazole family, which has garnered attention for its diverse biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Chemical Formula : CHNO
- Molecular Weight : 207.23 g/mol
- Structural Features : The isoxazole ring is a five-membered heterocyclic compound containing one nitrogen and four carbon atoms, with a carboxylate functional group that contributes to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Kinase Inhibition : Isoxazole derivatives have been studied for their ability to inhibit various kinases. For example, modifications to the isoxazole scaffold have shown promising results in inhibiting CK1δ and CK1ε kinases, which play roles in cell signaling pathways linked to cancer progression .
- Anti-inflammatory Activity : Some studies suggest that isoxazole derivatives may exhibit anti-inflammatory properties by modulating pathways involved in inflammation. This could be relevant for conditions such as arthritis or other autoimmune diseases .
- Antitumor Activity : this compound has been evaluated for its cytotoxic effects against various cancer cell lines. Its derivatives have shown significant activity against human colon adenocarcinoma (HT-29) and breast cancer cell lines (MCF-7) with IC values in the low micromolar range .
Case Studies and Research Findings
Recent research has highlighted the biological activity of this compound through various studies:
Table 1: Summary of Biological Activities
Detailed Findings
- Inhibition of CK1 Kinases : A study reported that this compound derivatives exhibited potent inhibition against CK1δ and CK1ε, critical in regulating various cellular processes including WNT signaling pathways. The compound's potency was linked to structural modifications that enhanced binding affinity .
- Cytotoxicity Against Cancer Cell Lines : In vitro studies demonstrated that this compound effectively reduced cell viability in HT-29 and MCF-7 cell lines, suggesting its potential as an anticancer agent. The observed IC values indicated substantial efficacy compared to standard chemotherapeutics .
- Anti-inflammatory Potential : Research into the anti-inflammatory effects of isoxazole derivatives revealed that they could inhibit pro-inflammatory cytokines, suggesting a mechanism through which these compounds might alleviate symptoms in inflammatory diseases .
Q & A
Q. Methodological Insight :
- Implement a glove removal protocol: Peel gloves outward without touching the outer surface, followed by handwashing with pH-neutral soap .
How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
Advanced Research Focus
Discrepancies in bioactivity (e.g., MAPK inhibition) may arise from:
- Purity variations : Impurities ≥5% can skew IC₅₀ values. Use preparative HPLC (>98% purity) for assays .
- Assay conditions : Buffer pH (7.4 vs. 6.5) and ionic strength alter ligand-receptor binding kinetics.
- Structural analogs : Substituent positioning (e.g., 3-bromo vs. 3-nitro groups) drastically affects target selectivity .
Q. Methodological Insight :
- Conduct parallel assays with standardized positive controls (e.g., NG25 for MAP4K2 inhibition) .
- Validate compound stability via ¹H NMR post-assay to rule out decomposition .
What advanced characterization techniques are recommended for confirming the structure and purity of this compound?
Q. Advanced Research Focus
- X-ray crystallography : Resolve stereochemistry using SHELXL for refinement. Single-crystal diffraction (Mo-Kα radiation) confirms bond lengths/angles .
- High-resolution MS : Accurately determine molecular ion peaks (e.g., [M+H]⁺ at m/z 264.1234) to distinguish from isomers .
- Thermogravimetric analysis (TGA) : Assess thermal stability; decomposition >200°C suggests suitability for high-temperature reactions .
Q. Methodological Insight :
- For crystallography, optimize solvent systems (e.g., hexane/ethyl acetate) to grow diffraction-quality crystals .
How can computational modeling guide the optimization of this compound derivatives for enhanced target binding?
Q. Advanced Research Focus
Q. Methodological Insight :
- Validate docking poses with molecular dynamics (MD) simulations (50 ns trajectories) to assess binding stability under physiological conditions.
What strategies mitigate low yields in multi-step syntheses of tert-butyl-substituted isoxazole derivatives?
Q. Advanced Research Focus
Q. Methodological Insight :
- Monitor intermediates via inline FTIR to detect premature deprotection or side reactions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
